Acetic acid--(2R)-4-(4-chlorophenyl)but-3-en-2-ol (1/1)
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Overview
Description
Acetic acid–(2R)-4-(4-chlorophenyl)but-3-en-2-ol (1/1) is a chemical compound that features a combination of acetic acid and a chlorophenyl-substituted butenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–(2R)-4-(4-chlorophenyl)but-3-en-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and a suitable butenol precursor.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Purification: After the reaction, the product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of acetic acid–(2R)-4-(4-chlorophenyl)but-3-en-2-ol may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and quality control measures is essential to maintain the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–(2R)-4-(4-chlorophenyl)but-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Acetic acid–(2R)-4-(4-chlorophenyl)but-3-en-2-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and pharmacological properties.
Industry: The compound can be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of acetic acid–(2R)-4-(4-chlorophenyl)but-3-en-2-ol involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity.
Pathways: It may influence various biochemical pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetic acid–(2R)-4-(4-chlorophenyl)but-3-en-2-ol include other chlorophenyl-substituted butenols and acetic acid derivatives. Examples include:
4-Chlorophenylbutanol: A related compound with similar structural features.
Acetic acid derivatives: Compounds with acetic acid moieties and various substituents.
Uniqueness
The uniqueness of acetic acid–(2R)-4-(4-chlorophenyl)but-3-en-2-ol lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties.
Properties
CAS No. |
200720-80-5 |
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Molecular Formula |
C12H15ClO3 |
Molecular Weight |
242.70 g/mol |
IUPAC Name |
acetic acid;(2R)-4-(4-chlorophenyl)but-3-en-2-ol |
InChI |
InChI=1S/C10H11ClO.C2H4O2/c1-8(12)2-3-9-4-6-10(11)7-5-9;1-2(3)4/h2-8,12H,1H3;1H3,(H,3,4)/t8-;/m1./s1 |
InChI Key |
GJBCWRZZLYEOBZ-DDWIOCJRSA-N |
Isomeric SMILES |
C[C@H](C=CC1=CC=C(C=C1)Cl)O.CC(=O)O |
Canonical SMILES |
CC(C=CC1=CC=C(C=C1)Cl)O.CC(=O)O |
Origin of Product |
United States |
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